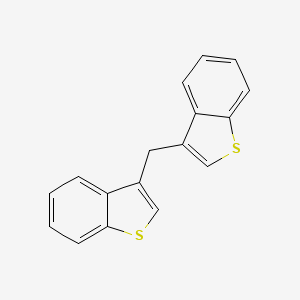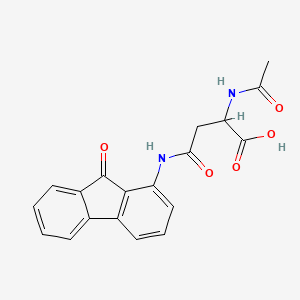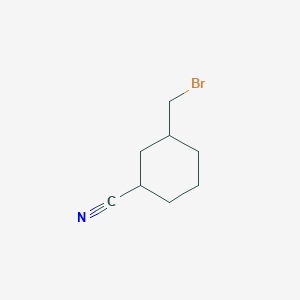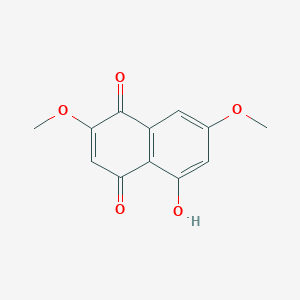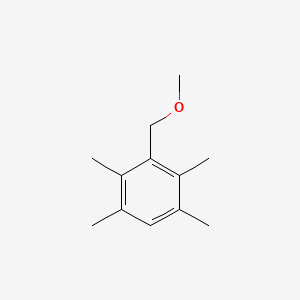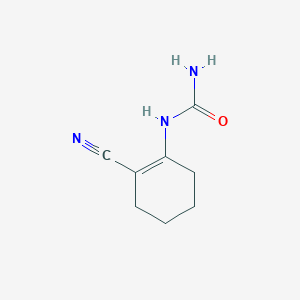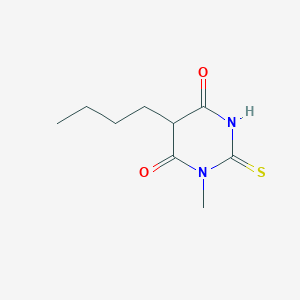![molecular formula C31H44N4O8 B14007949 Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate CAS No. 3565-92-2](/img/structure/B14007949.png)
Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, amidation, and carbamoylation, followed by purification techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate include other benzoate derivatives and compounds with similar functional groups .
Uniqueness
What sets 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
3565-92-2 |
|---|---|
Molekularformel |
C31H44N4O8 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate |
InChI |
InChI=1S/C31H44N4O8/c1-5-34(6-2)18-22-40-28(36)24-10-14-26(15-11-24)32-30(38)42-20-9-21-43-31(39)33-27-16-12-25(13-17-27)29(37)41-23-19-35(7-3)8-4/h10-17H,5-9,18-23H2,1-4H3,(H,32,38)(H,33,39) |
InChI-Schlüssel |
FLXRAHVGFGGXQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)OCCCOC(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


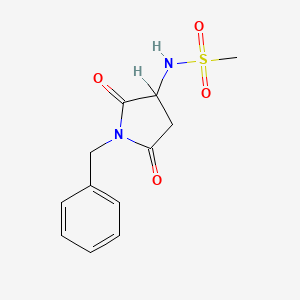
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
